Succinobucol Benzyl Ester
Description
Properties
Molecular Formula |
C₄₂H₅₈O₅S₂ |
|---|---|
Molecular Weight |
707.04 |
Synonyms |
Benzyl (2,6-Di-tert-butyl-4-((2-((3,5-di-tert-butyl-4-hydroxyphenyl)thio)propan-2-yl)thio)phenyl) Succinate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Benzyl (B1604629) Ester Formation
The formation of a benzyl ester from a carboxylic acid, such as the succinobucol (B1681169) core structure, involves the creation of an ester linkage with a benzyl group. Various synthetic strategies have been developed to achieve this transformation efficiently.
Esterification Reactions of Carboxylic Acids with Benzylic Alcohol Precursors
A primary and straightforward method for forming benzyl esters is the direct esterification of a carboxylic acid with a benzylic alcohol. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. While effective, this method can sometimes require harsh conditions that may not be compatible with complex molecules.
Alternative approaches involve the reaction of carboxylate anions with benzyl halides, such as benzyl bromide. umich.edu This method proceeds via a nucleophilic substitution reaction and is often carried out in the presence of a base to deprotonate the carboxylic acid. umich.edu
Catalytic Systems in Benzyl Ester Synthesis
Modern synthetic chemistry has seen the development of numerous catalytic systems to facilitate benzyl ester formation under milder conditions and with greater efficiency. These can be broadly categorized into metal-catalyzed and metal-free approaches.
Transition metals have proven to be versatile catalysts for the synthesis of benzyl esters.
Palladium: Palladium catalysts are widely used in C-H activation strategies for the direct benzylation of carboxylic acids. organic-chemistry.orgresearchgate.net For instance, palladium-catalyzed C-H acyloxylation of toluene (B28343) with carboxylic acids under an oxygen atmosphere provides an atom-economic route to benzyl esters. organic-chemistry.org An improved Heck reaction using a palladium catalyst has also been developed for the synthesis of α-benzyl-β-keto esters. organic-chemistry.org Furthermore, oxidation catalysts containing palladium and ultrafine gold particles can be used to produce benzyl esters from benzyl compounds and carboxylic acids in the presence of oxygen. google.com
Copper: Copper(II) can catalyze the cross-dehydrogenative coupling (CDC) of aldehydes with alkylbenzenes in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to form benzylic esters. organic-chemistry.org
Iron: Iron catalysts offer a more economical and environmentally friendly alternative. Ionic iron(III) complexes have been shown to catalyze the esterification of primary benzylic C-H bonds with carboxylic acids using di-tert-butyl peroxide as an oxidant. organic-chemistry.org Additionally, iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides has been reported, though this leads to thioethers rather than esters. acs.org A facile one-pot transformation of benzyl esters into other esters, amides, and anhydrides can be achieved using ferric(III) chloride as a catalyst. rsc.org
To circumvent the potential toxicity and cost of metal catalysts, metal-free and organocatalytic systems have been developed.
A simple 2,2'-biphenol-derived phosphoric acid can act as a catalyst for the dehydrative esterification of carboxylic acids with alcohols. organic-chemistry.org This method is notable for not requiring the removal of water. Another approach involves a benzyne-mediated esterification where a selective nucleophilic addition of the carboxylic acid to benzyne (B1209423) is followed by transesterification with an alcohol. organic-chemistry.org
| Catalyst System | Reactants | Key Features |
| Palladium | Carboxylic Acid + Toluene | C-H activation, atom-economic. organic-chemistry.org |
| Copper(II) | Aldehyde + Alkylbenzene | Cross-dehydrogenative coupling. organic-chemistry.org |
| Iron(III) Complex | Carboxylic Acid + Alkylbenzene | Esterification of benzylic C-H bonds. organic-chemistry.org |
| Phosphoric Acid | Carboxylic Acid + Alcohol | Dehydrative esterification, no water removal needed. organic-chemistry.org |
| Benzyne | Carboxylic Acid + Alcohol | Mild conditions, transesterification. organic-chemistry.org |
The principles of green chemistry are increasingly being applied to the synthesis of benzyl esters to minimize environmental impact. acs.orgwjpmr.comresearchgate.net Key principles include:
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org For example, the direct C-H activation approach has a higher atom economy than methods that use protecting groups.
Use of Safer Solvents and Auxiliaries: Employing greener solvents or conducting reactions under solvent-free conditions. researchgate.net A rapid, solvent-free benzylation of carboxylic acids has been achieved using p-toluenesulfonic acid as a catalyst under vacuum. organic-chemistry.org This method generates water as the only byproduct. organic-chemistry.org
Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents is a core principle of green chemistry. acs.org The metal- and organo-catalyzed methods described above are examples of this principle in action.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.org
The use of ionic liquids as recyclable catalysts in the esterification of acetic acid and benzyl alcohol is an example of applying green chemistry principles to ester synthesis. researchgate.net
Application of Benzyloxypyridine-Based Reagents for Benzyl Esterification
A notable development in the synthesis of benzyl esters under neutral conditions is the use of benzyloxypyridine-based reagents. beilstein-journals.orgnih.govnih.govd-nb.info 2-Benzyloxy-1-methylpyridinium triflate is a mild and effective reagent for the synthesis of both benzyl ethers and esters. beilstein-journals.orgnih.gov
This reagent can be generated in situ from 2-benzyloxypyridine and methyl triflate. beilstein-journals.orgnih.govd-nb.info The reaction proceeds under neutral conditions, making it compatible with acid- or base-sensitive substrates. beilstein-journals.orgnih.govd-nb.info For the esterification of carboxylic acids, triethylamine (B128534) is used as an optimal base. orgsyn.org The in situ formation of the active reagent avoids the need to isolate the potentially unstable pyridinium (B92312) salt. beilstein-journals.orgnih.govd-nb.info
A modified procedure for the formation of benzyl esters from carboxylic acids involves adding methyl triflate to a solution of the carboxylic acid and 2-benzyloxypyridine before the addition of triethylamine to prevent competing N-methylation of the base. beilstein-journals.org This method has been shown to produce benzyl esters in high yields. beilstein-journals.org
| Reagent/Method | Key Features |
| 2-Benzyloxy-1-methylpyridinium triflate | Mild, neutral conditions, suitable for sensitive substrates. beilstein-journals.orgnih.gov |
| In situ generation from 2-benzyloxypyridine and methyl triflate | Convenient, avoids isolation of the active reagent. beilstein-journals.orgnih.govd-nb.info |
Advanced Strategies in Succinobucol Benzyl Ester Synthesis
The synthesis of a complex molecule like this compound, which features sterically hindered phenols and a dicarboxylic acid backbone, necessitates sophisticated synthetic planning. Key considerations include achieving regioselectivity, managing functional group compatibility, and developing scalable processes.
Regioselective and Stereoselective Synthesis Considerations
The core challenge in synthesizing this compound lies in the selective esterification of the carboxylic acid moieties without affecting the phenolic hydroxyl groups.
Regioselectivity: The Succinobucol structure contains two phenolic hydroxyl groups and two carboxylic acid groups. Standard esterification methods, such as Fischer esterification using benzyl alcohol and an acid catalyst, would likely be effective for the carboxylic acids. The phenolic hydroxyls are significantly less nucleophilic and sterically hindered, which naturally disfavors their benzylation under these conditions. To ensure exclusive O-benzylation of the carboxylic acids, milder, more targeted methods can be employed. Reagents like 2-benzyloxy-1-methylpyridinium triflate can convert carboxylic acids to benzyl esters under neutral conditions, leaving sensitive functional groups like phenols unaffected. orgsyn.orgbeilstein-journals.orgnih.gov
Large-Scale Synthetic Approaches for Research Scale-Up
Transitioning a synthesis from a laboratory bench to a larger, research-scale production involves optimizing for efficiency, cost, and safety.
Solvent-Free and Catalytic Methods: Traditional esterifications often require large volumes of solvent and stoichiometric reagents. Modern approaches favor more sustainable methods. A rapid, solvent-free benzylation of carboxylic acids can be achieved using a rotary evaporator to remove the water byproduct under vacuum, with a catalytic amount of an acid like p-toluenesulfonic acid. researchgate.netresearchgate.net This method is fast, atom-economical, and avoids the use of hazardous reagents like benzyl halides. organic-chemistry.orgresearchgate.net
Process Optimization: For scaling up, reaction parameters must be finely tuned. This includes catalyst loading, temperature, and reaction time to maximize yield and minimize byproduct formation. Catalytic transesterification using a zinc cluster is another mild and efficient method suitable for large-scale reactions, even under solvent-free conditions. organic-chemistry.org
Table 1: Comparison of Benzylation Methods for Carboxylic Acids
| Method | Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Fischer Esterification | Benzyl alcohol, Acid catalyst (e.g., H₂SO₄) | Heat, reflux | Simple, inexpensive reagents | oup.com |
| Pyridinium Salt Method | 2-Benzyloxy-1-methylpyridinium triflate | Neutral, mild heating | High chemoselectivity, compatible with sensitive groups | orgsyn.orgbeilstein-journals.org |
| Rotavap-Assisted Synthesis | Benzyl alcohol, TsOH (cat.) | Vacuum, 70°C, 30 min | Solvent-free, rapid, high atom economy | researchgate.netresearchgate.net |
| Palladium-Catalyzed C-H Activation | Toluene, Pd(OAc)₂, O₂ | Heat | Atom-economic, avoids benzyl halides | organic-chemistry.orgorganic-chemistry.org |
Debenzylation and Interconversion Reactions for Research Applications
The benzyl ester group is often used as a protecting group for carboxylic acids because it is stable under many conditions but can be selectively removed. oup.com Its cleavage to reveal the free carboxylic acid, or its direct transformation into other derivatives, are vital manipulations in research.
Catalytic and Photoredox Methods for Benzyl Ester Cleavage
Catalytic Hydrogenolysis: The most common method for cleaving benzyl esters is catalytic hydrogenolysis. acsgcipr.org This reaction involves treating the benzyl ester with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). acsgcipr.orgacsgcipr.org The reaction proceeds under mild conditions and cleaves the benzyl C-O bond to yield the carboxylic acid and toluene. acsgcipr.org Care must be taken to ensure compatibility with other reducible functional groups in the molecule. acsgcipr.org Modifying the catalyst or reaction conditions can prevent unwanted side reactions, such as the saturation of aromatic rings. chemrxiv.org
Photoredox Methods: As an alternative to hydrogenation, visible-light-mediated photoredox catalysis offers an exceptionally mild way to cleave benzyl groups. nih.gov These methods can tolerate a wider range of functional groups that are sensitive to reduction, such as alkenes and azides. nih.govacs.org Using a photocatalyst like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and visible light irradiation, benzyl ethers and esters can be cleaved oxidatively. nih.gov The choice of irradiation wavelength can be crucial to suppress side product formation. nih.govacs.org
Transformation of Benzyl Esters to Other Acid Derivatives
In some synthetic routes, it is more efficient to convert the benzyl ester directly into another functional group, such as an amide or a different ester, rather than going through the free carboxylic acid.
Direct Conversion to Amides and Esters: A recently developed method allows for the facile, one-pot transformation of benzyl esters into other esters, amides, and anhydrides. rsc.orgresearchgate.net This process uses catalytic ferric(III) chloride (FeCl₃) and α,α-dichlorodiphenylmethane to generate an acid chloride intermediate in situ. rsc.orgresearchgate.net This reactive intermediate can then be trapped with various nucleophiles like alcohols or amines to form the desired product in high yields under mild conditions. rsc.orgresearchgate.net This strategy avoids the often harsh conditions required for direct amidation of unactivated esters. mdpi.comresearchgate.net
Table 2: Selected Methods for Benzyl Ester Cleavage and Transformation
| Transformation | Method | Key Reagents | Key Features | Reference |
|---|---|---|---|---|
| Debenzylation to Carboxylic Acid | Catalytic Hydrogenolysis | H₂, Pd/C | Mild, common, high yield | acsgcipr.orgacsgcipr.org |
| Debenzylation to Carboxylic Acid | Photoredox Cleavage | Photocatalyst (e.g., DDQ), Visible Light | Tolerates reduction-sensitive groups | nih.govacs.org |
| Conversion to Amide | FeCl₃-Catalyzed Transformation | FeCl₃ (cat.), CPh₂Cl₂, Amine | Mild, one-pot, high yield | rsc.orgresearchgate.net |
| Conversion to another Ester | FeCl₃-Catalyzed Transformation | FeCl₃ (cat.), CPh₂Cl₂, Alcohol | Mild, one-pot, high yield | rsc.orgresearchgate.net |
Preclinical Biological Activity Investigations
In Vitro Studies on Anti-inflammatory and Antioxidant Activities
The in vitro effects of succinobucol (B1681169) and its derivatives have been explored to understand their mechanisms of action at a cellular level. These studies are crucial in elucidating the direct effects of the compound on inflammatory and oxidative stress pathways.
Cell-Based Assays for Inflammatory Marker Modulation
Research into the anti-inflammatory properties of succinobucol has shown promising results in various cell-based assays. For instance, succinobucol has been demonstrated to potently and selectively inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). researchgate.net The modulation of such inflammatory markers is a key indicator of a compound's potential to mitigate inflammatory responses. While specific studies on succinobucol benzyl (B1604629) ester are not extensively detailed in the available literature, the known anti-inflammatory profile of the parent compound, succinobucol, provides a strong basis for its potential efficacy. nih.govnih.gov
Assessment of Oxidative Stress Markers in Cellular Systems
The antioxidant properties of succinobucol are a cornerstone of its therapeutic profile. nih.govmedscape.com Studies have investigated its ability to counteract oxidative stress, a key pathological process in many diseases. For example, in cellular systems, succinobucol has been shown to reverse the increase in platelet lipid peroxides induced by oxidant stress. nih.gov This suggests a direct antioxidant effect at the cellular level. The phenolic nature of succinobucol contributes to its antioxidant and anti-inflammatory effects. nih.gov
In Vivo Experimental Model Studies (Animal Models)
Animal models provide a more complex biological system to evaluate the systemic effects of a compound. The following sections detail the findings from in vivo studies investigating the therapeutic potential of succinobucol and its derivatives in various disease models.
Evaluation of Antihyperlipidemic Effects in Metabolic Models
While succinobucol was developed from the lipid-lowering agent probucol, its effects on lipid profiles have been a subject of investigation. In a clinical trial, patients treated with succinobucol showed a 4% increase in LDL-cholesterol, while HDL-cholesterol was reduced by 14%. nih.gov These findings indicate a complex effect on lipid metabolism that may differ from its parent compound.
Assessment of Antihyperglycemic Activity in Diabetes Models
Preclinical studies have suggested that succinobucol possesses antihyperglycemic properties. nih.govresearchgate.net This has been further supported by clinical observations where succinobucol treatment was associated with a significant reduction in the incidence of new-onset diabetes. medscape.comdiabetesincontrol.com In patients with existing diabetes, succinobucol treatment led to a notable improvement in glycemic control, as evidenced by lower HbA1c levels and improved fasting blood glucose. diabetesincontrol.com
Analysis of Antiplatelet Activity and Platelet Aggregation Modulation
Succinobucol has demonstrated significant antiplatelet effects in preclinical studies. nih.govnih.gov In vitro, it has been shown to attenuate platelet aggregation induced by collagen and adenosine (B11128) diphosphate (B83284) (ADP) in both whole blood and platelet-rich plasma. nih.gov Furthermore, in vivo administration in animal models resulted in a significant inhibition of platelet aggregation. nih.gov The mechanism underlying this antiplatelet activity is linked to its antioxidant properties, as it was found to reverse the increase in platelet aggregation in response to oxidant stress. nih.gov
Data Tables
Table 1: In Vitro Effects of Succinobucol
| Assay Type | Model | Key Findings | Reference |
| Platelet Aggregation | Rabbit Whole Blood and Platelet-Rich Plasma | Significantly attenuated platelet aggregation to collagen and ADP. | nih.gov |
| Oxidant Stress | Platelets | Reversed the increase in aggregation and lipid peroxides induced by xanthine/xanthine oxidase. | nih.gov |
Table 2: In Vivo Effects of Succinobucol in Animal Models
| Model | Effect Studied | Key Findings | Reference |
| Rat | Antiplatelet Activity | Significantly inhibited platelet aggregation to collagen ex vivo. | nih.gov |
Vascular Remodeling and Neointimal Formation Studies
Vascular remodeling and the formation of a neointima are critical processes in the development of restenosis following procedures like angioplasty. The proliferation and migration of vascular smooth muscle cells are key contributors to this pathological thickening of the arterial wall.
Effects on Smooth Muscle Cell Proliferation
Preclinical studies on the parent compound, Succinobucol, have indicated a significant impact on vascular smooth muscle cells (VSMCs). Unlike some other agents that simply inhibit proliferation, Succinobucol has been shown to induce apoptosis, or programmed cell death, in these cells. nih.gov This mechanism is distinct from that of its precursor, probucol, which also reduces VSMC proliferation but through the induction of heme oxygenase-1 (HO-1). nih.gov In the case of Succinobucol, the antiproliferative effects were not reversed by inhibiting HO-1, suggesting a different pathway of action. nih.gov Research indicates that Succinobucol's pro-apoptotic effects in VSMCs involve the mitochondrial complex II, the generation of hydrogen peroxide (H₂O₂), and cytochrome c. nih.gov
Endothelial Cell Interactions and Re-endothelialization
The health and integrity of the endothelial cell layer are crucial for preventing the events that lead to neointimal formation. Rapid re-endothelialization after vascular injury is a key protective mechanism. While direct studies on Succinobucol Benzyl Ester's interaction with endothelial cells and its effect on re-endothelialization are not available, the parent compound, Succinobucol, has been noted for its vascular-protectant properties. researchgate.net These properties are generally associated with anti-inflammatory and antioxidant effects, which can create a more favorable environment for endothelial cell function and repair.
Comparative Preclinical Efficacy with Parent Compound (Succinobucol) and Related Derivatives
Direct comparative preclinical efficacy studies detailing the specific effects of this compound against Succinobucol and other derivatives in the context of vascular remodeling are not present in the available literature. However, research into new derivatives of Succinobucol is ongoing, with the aim of improving upon the therapeutic effects of the parent drug. researchgate.net The development of such derivatives suggests a scientific interest in refining the pharmacological profile of Succinobucol. researchgate.net
For context, preclinical studies on Succinobucol have demonstrated its antioxidant and anti-inflammatory properties. nih.gov It has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), a key player in the inflammatory process of atherosclerosis. researchgate.net In animal models of balloon injury, Succinobucol has been found to inhibit intimal hyperplasia. researchgate.net
It is important to reiterate that while the information on Succinobucol provides a foundational understanding, the specific preclinical profile of this compound remains to be elucidated through dedicated research.
Structure Activity Relationship Sar Studies
Impact of Benzyl (B1604629) Moiety Modifications on Biological Activity
The introduction of a benzyl ester to the succinate (B1194679) moiety of Succinobucol (B1681169) significantly alters the molecule's lipophilicity and steric profile. Esterification is a common strategy in medicinal chemistry to create prodrugs, often to improve cell membrane permeability. The benzyl group, in particular, offers a scaffold that can be systematically modified to probe its influence on biological activity.
The electronic properties of the benzyl group can be modulated by adding substituents to its aromatic ring. These substituents influence the stability and reactivity of the adjacent ester linkage and can engage in additional interactions with biological targets. The effects are generally classified as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).
Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), or halides (–F, –Cl) decrease the electron density of the aromatic ring. This inductive pull can make the carbonyl carbon of the ester more electrophilic and potentially more susceptible to nucleophilic attack by esterase enzymes, which could alter the rate at which the active Succinobucol is released within the cell.
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (–OCH₃) or methyl (–CH₃) increase the electron density of the ring. researchgate.net This can decrease the reactivity of the ester linkage toward hydrolysis, potentially increasing the prodrug's stability. researchgate.net
The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the interplay between inductive and resonance effects, which can fine-tune the electronic influence on the ester bond. nih.gov Studies on other phenolic and benzyl esters have shown that these modifications can significantly impact antioxidant activity and enzyme inhibition. mdpi.com
The following interactive table illustrates the theoretical impact of various substituents on the properties of a hypothetical Succinobucol Benzyl Ester analog.
| Substituent (R) on Benzyl Ring | Position | Electronic Effect | Predicted Impact on Ester Stability | Predicted Impact on Target Interaction |
| -H (None) | N/A | Neutral | Baseline | Baseline |
| -NO₂ | Para | Strong EWG | Decrease | Potential for specific H-bonding |
| -Cl | Para | EWG (Inductive) | Decrease | May increase hydrophobic interactions |
| -CH₃ | Para | EDG (Inductive/Hyperconjugation) | Increase | Increases lipophilicity |
| -OCH₃ | Para | Strong EDG (Resonance) | Increase | Potential for H-bond acceptor interaction |
Beyond electronics, the size and shape (steric properties) of substituents on the benzyl moiety play a pivotal role in how the molecule interacts with its biological targets.
Steric Hindrance: Bulky substituents, especially at the ortho position, can create steric hindrance that shields the ester linkage from enzymatic cleavage, thereby prolonging the half-life of the prodrug. nih.gov However, this same bulkiness might prevent the molecule from fitting optimally into a receptor's binding pocket, potentially reducing its efficacy. For instance, SAR studies on benzylidene-protected mannosyl thioglycosides show that steric and electronic effects combine to influence reaction selectivity. nih.gov
Conformational Effects: The benzyl group is not rigid and can rotate. Substituents can influence the preferred conformation of the molecule, which in turn affects its ability to bind to a target. A favorable conformation that complements the binding site topography is essential for high-affinity interactions.
Hydrophobic and Aromatic Interactions: The benzyl ring itself provides a large, hydrophobic surface that can engage in van der Waals, pi-pi stacking, or hydrophobic interactions within a protein binding site. Modifying the ring with different substituents can alter the nature and strength of these crucial non-covalent interactions that underpin ligand-receptor binding. nih.gov
Role of the Succinate Moiety in Activity and Specificity
Secondly, succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway in cellular energy metabolism. nih.govnih.gov Under certain pathological conditions, such as inflammation or ischemia, cellular succinate levels can become dysregulated. nih.govmdpi.com Accumulated succinate can act as a pro-inflammatory signal by stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α). mdpi.com By introducing a succinate moiety, Succinobucol may interact with or modulate pathways involved in cellular metabolism and inflammation, contributing to its therapeutic effects beyond the antioxidant activity inherited from Probucol. This metabolic link provides a potential mechanism for the compound's specificity towards inflamed tissues where succinate signaling may be heightened.
Conformational Analysis and Molecular Modeling Approaches in SAR
While specific molecular modeling studies on this compound are not widely published, in silico techniques are indispensable for understanding its SAR. rsc.orgekb.eg Such approaches allow researchers to visualize the three-dimensional structure of the molecule and simulate its interaction with biological targets.
Molecular docking, for example, can predict the preferred binding pose and affinity of Succinobucol derivatives within the active site of a target protein. A docking study on its parent compound, Probucol, suggested a potential binding site in the vicinity of the glutathione (B108866) pocket on the enzyme Glutathione Peroxidase-1 (GPx1), providing insight into its antioxidant mechanism. sci-hub.ru Similar studies on this compound could elucidate how it interacts with key regulators of inflammation, such as transcription factors or signaling proteins involved in the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). amazonaws.com
Pharmacophore modeling could identify the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This information can then be used to design new analogs with improved potency and selectivity. mdpi.com
Rational Drug Design Principles Applied to this compound Development
The evolution from Probucol to Succinobucol and its subsequent derivatives is a prime example of rational drug design. researchgate.net This approach involves the systematic, knowledge-based modification of a lead compound to optimize its therapeutic properties.
The design pathway can be summarized as follows:
Lead Compound (Probucol): Identified as a potent antioxidant with anti-atherosclerotic effects, but with unfavorable effects on HDL cholesterol. nih.govnih.gov
First-Generation Analog (Succinobucol): The addition of a succinate ester moiety was a rational modification intended to improve the physicochemical profile and potentially introduce new biological activities related to succinate's role as a signaling molecule, while retaining the core antioxidant phenolic structure. medscape.com
Second-Generation Analogs (Ester Derivatives): The creation of this compound is a further application of rational design, likely aimed at creating a prodrug. Esterification of the free carboxylic acid on the succinate moiety neutralizes its negative charge at physiological pH, increasing lipophilicity. This modification is often pursued to enhance oral bioavailability and passive diffusion across cell membranes. Once inside the cell, intracellular esterases would cleave the benzyl ester, releasing the active Succinobucol. This strategy allows for targeted delivery and controlled release of the active agent. mdpi.com
This multi-step process illustrates how rational design principles are used to systematically refine a molecule to enhance its efficacy, specificity, and pharmacokinetic properties. nih.gov
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating Succinobucol (B1681169) Benzyl (B1604629) Ester from complex matrices and for its precise quantification.
Liquid chromatography, particularly when coupled with mass spectrometry, offers high sensitivity and selectivity for the analysis of Succinobucol Benzyl Ester.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary technique for the separation and quantification of Succinobucol and its derivatives. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.
Instrumentation: An HPLC system equipped with a UV detector is commonly used for routine analysis.
Separation Conditions: Isocratic or gradient elution can be employed to achieve optimal separation from impurities or related compounds.
Detection: The phenolic chromophores in the Succinobucol moiety allow for sensitive detection by UV spectrophotometry, typically in the range of 240-280 nm.
Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry (LC-ESI-QTOF-MS): For more definitive identification and structural confirmation, coupling liquid chromatography with high-resolution mass spectrometry is invaluable.
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode can be used to generate ions of this compound.
Mass Analysis: The Quadrupole Time-of-Flight (QTOF) analyzer provides high mass accuracy, enabling the determination of the elemental composition of the parent ion and its fragments. This is critical for confirming the identity of the compound and for characterizing any potential metabolites or degradation products.
| Parameter | Typical Value/Condition |
| LC Column | C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 70-95% B over 10 minutes |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Fragmentor Voltage | 150 V |
| Mass Range | m/z 100-1000 |
Gas chromatography is another powerful technique for the analysis of thermally stable and volatile compounds. While this compound has a relatively high molecular weight, GC analysis may be feasible, potentially after derivatization to increase volatility.
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS): This technique combines the separation power of GC with the sensitive and specific detection of mass spectrometry.
Sample Introduction: A split/splitless injector is typically used to introduce the sample onto the column.
Separation: A non-polar capillary column (e.g., DB-5ms) is often employed for the separation of relatively non-polar compounds.
Ionization: Electron ionization (EI) at 70 eV is a standard method that generates reproducible fragmentation patterns, which are useful for structural elucidation and library matching.
Analysis: The resulting mass spectrum provides a unique fingerprint of the compound, allowing for its identification.
| Parameter | Typical Value/Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, ramp to 300 °C at 15 °C/min, hold for 10 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 290 °C |
| Mass Range | m/z 50-800 |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the detailed structural characterization of this compound and for assessing its purity.
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used.
¹H NMR: Provides detailed information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the tert-butyl groups, the methylene (B1212753) protons of the succinate (B1194679) and benzyl groups, and the protons of the benzyl aromatic ring.
¹³C NMR: Provides information on the different types of carbon atoms in the molecule. The spectrum would display distinct signals for the quaternary carbons, the aromatic carbons, the carbonyl carbons of the ester and acid, and the aliphatic carbons.
Hypothetical ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.30-7.45 | m | 5H | Benzyl aromatic protons |
| 7.15 | s | 2H | Aromatic protons on the main scaffold |
| 5.15 | s | 2H | Benzyl CH₂ |
| 2.60-2.70 | m | 4H | Succinate CH₂CH₂ |
| 1.45 | s | 18H | tert-Butyl protons (ortho to -OH) |
| 1.30 | s | 18H | tert-Butyl protons (ortho to -S-) |
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
Key FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3600 | O-H stretch (sharp) | Phenolic -OH |
| 3100-2900 | C-H stretch | Aromatic and Aliphatic C-H |
| ~1735 | C=O stretch | Ester carbonyl |
| ~1710 | C=O stretch | Carboxylic acid carbonyl |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester |
| ~1150 | C-O stretch | Phenol |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Tandem MS (MS/MS) is used to fragment the parent ion, providing valuable structural information.
Molecular Ion: In high-resolution MS, the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) can be used to confirm the elemental formula of this compound.
Fragmentation Pattern: The fragmentation pattern in an MS/MS experiment is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the benzyl group, the succinyl moiety, and cleavages within the main phenolic structure. This detailed fragmentation analysis is crucial for confirming the connectivity of the different structural components.
Predicted Major Fragments in ESI-MS/MS (Positive Mode):
| m/z (amu) | Proposed Fragment Structure/Loss |
| [M+H]⁺ | Protonated parent molecule |
| [M-91]⁺ | Loss of benzyl group (C₇H₇) |
| [M-101]⁺ | Loss of succinyl moiety (C₄H₅O₃) |
| [M-191]⁺ | Loss of benzyl succinate |
Advanced Detection and Quantification in Complex Biological Matrices for Research
The accurate determination of this compound in complex biological matrices such as plasma, serum, and tissue homogenates is fundamental for preclinical and clinical research. Given the lipophilic nature of the compound, sophisticated analytical methodologies are required to achieve the necessary sensitivity and selectivity for pharmacokinetic, metabolic, and pharmacodynamic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for these applications due to its high specificity and sensitivity. resolian.com
Sample Preparation and Extraction Protocols
The primary objective of sample preparation is to isolate this compound from endogenous interferences present in biological samples, such as proteins and phospholipids, which can suppress the ionization of the target analyte and compromise the integrity of the analytical column. chromatographyonline.com The selection of an appropriate extraction technique is contingent on the specific biological matrix and the physicochemical properties of the analyte.
For lipophilic compounds like this compound, two primary extraction methodologies are commonly employed:
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous biological sample and an immiscible organic solvent. nih.govresearchgate.net Due to its non-polar nature, this compound would be expected to have high solubility in organic solvents. A typical LLE protocol might involve the addition of a water-immiscible solvent, such as methyl tert-butyl ether (MTBE) or hexane, to the biological sample. nih.govboku.ac.at Following vigorous mixing and centrifugation to separate the layers, the organic phase containing the analyte is collected, evaporated to dryness, and reconstituted in a solvent compatible with the LC-MS/MS mobile phase.
Solid-Phase Extraction (SPE): SPE provides a more selective and often cleaner extraction compared to LLE. nih.gov For a lipophilic compound, a reversed-phase SPE sorbent (e.g., C8 or C18) would be appropriate. nih.gov The protocol involves conditioning the SPE cartridge, loading the pre-treated biological sample, washing away interferences with a polar solvent, and finally eluting the analyte with a non-polar organic solvent. This method can be automated for high-throughput analysis.
The choice between LLE and SPE depends on factors such as the required level of sample cleanup, desired recovery, and throughput needs. A comparison of these methods is presented in the table below.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquid phases. nih.gov | Partitioning between a solid stationary phase and a liquid mobile phase. nih.gov |
| Selectivity | Generally lower, co-extraction of similar compounds is possible. | Higher, allows for more specific removal of interferences. nih.gov |
| Recovery | Can be variable and dependent on the partition coefficient. | Often higher and more reproducible. |
| Automation | Can be automated but may be more complex. nih.gov | Readily amenable to high-throughput automation. |
| Solvent Consumption | Typically higher. | Generally lower. nih.gov |
Method Validation for Research Applications (e.g., Sensitivity, Selectivity)
A robust and reliable analytical method is critical for generating high-quality data in a research setting. Method validation ensures that the analytical procedure is suitable for its intended purpose. ijrar.com For the quantification of this compound in biological matrices for research, a full validation according to established guidelines should be performed. The key validation parameters are outlined below. resolian.comyoutube.com
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is paramount. resolian.com This is typically assessed by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention time of the analyte and its internal standard.
Sensitivity: The lower limit of quantification (LLOQ) is defined as the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. ijper.org For research applications, the LLOQ should be sufficiently low to characterize the terminal elimination phase of the drug's pharmacokinetic profile.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. resolian.com These are typically evaluated at multiple concentration levels (low, medium, and high quality controls) within a single run (intra-day precision) and across different days (inter-day precision). youtube.com
Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. resolian.com A calibration curve is constructed by plotting the instrument response versus the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Recovery: The extraction recovery of an analytical method is the percentage of the analyte that is recovered from the biological matrix during the sample preparation process. resolian.com It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration.
Matrix Effect: This phenomenon is caused by co-eluting, undetected matrix components that can enhance or suppress the ionization of the analyte, thereby affecting the accuracy of the measurement. resolian.com It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of a neat standard solution.
The table below summarizes typical acceptance criteria for the validation of a bioanalytical method for research purposes.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. ijper.org |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ). youtube.com |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). youtube.com |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | CV of the matrix factor should be ≤ 15%. |
Conceptual Frameworks and Future Research Directions
Theoretical Implications for Targeted Therapy Development
The development of Succinobucol (B1681169) as a derivative of Probucol was initially aimed at leveraging its antioxidant and anti-inflammatory properties for the treatment of atherosclerosis. ahajournals.orgnih.gov The therapeutic potential of Probucol and its analogues is also being explored in the context of neurodegenerative diseases. nih.gov The benzyl (B1604629) ester modification of Succinobucol could theoretically be harnessed to create a targeted therapy. Benzyl esters are known to be used in the synthesis of various compounds and can influence the pharmacokinetic properties of a parent molecule. beilstein-journals.orgresearchgate.net
Future research in this area could focus on designing Succinobucol Benzyl Ester derivatives that specifically target tissues or cell types implicated in diseases with an inflammatory or oxidative stress component. For instance, by attaching specific ligands to the benzyl group, the molecule could be directed towards receptors that are overexpressed on cancer cells or inflamed tissues. This approach would transform a compound with general antioxidant effects into a more precise therapeutic agent, potentially increasing efficacy while minimizing off-target effects.
Exploration of Novel Pharmacological Pathways and Interactions
Succinobucol has been shown to possess antioxidant, anti-inflammatory, antihyperglycemic, and antiplatelet properties in preclinical studies. ahajournals.orgnih.gov It is known to increase glutathione (B108866) (GSH) levels, a key cellular antioxidant, potentially through the activation of the Nrf2/ARE pathway. nih.gov The introduction of a benzyl ester moiety could alter the compound's interaction with various pharmacological pathways.
A crucial area of future research would be to investigate how the benzyl ester modification affects the known mechanisms of Succinobucol and to explore entirely new pathways. For example, the increased lipophilicity often associated with esterification could enhance the compound's ability to cross cellular membranes, including the blood-brain barrier. This opens up the possibility of investigating its effects on neurological pathways implicated in neuroinflammation and neurodegeneration. nih.gov Furthermore, the ester could interact with different intracellular enzymes or receptors compared to the parent compound, leading to a novel pharmacological profile.
Design of Advanced Derivative Structures for Enhanced Research Probes
To better understand the mechanism of action and intracellular distribution of this compound, the design of advanced derivative structures for use as research probes is a promising avenue. By incorporating fluorescent tags or radiolabels onto the benzyl ester, researchers could visualize the molecule's journey through cells and tissues in real-time.
Future work could involve synthesizing a library of this compound derivatives with different reporter groups. These probes would be invaluable tools for studying the compound's uptake, subcellular localization, and interaction with specific proteins. For example, a fluorescently tagged derivative could be used in high-throughput screening assays to identify novel protein binders, shedding light on its mechanism of action.
Integration with Contemporary Research Tools and Technologies
The fields of "omics" and advanced imaging offer powerful tools to dissect the complex biological effects of investigational compounds like this compound. mdpi.com
Omics Approaches: Transcriptomics, proteomics, and metabolomics could provide a comprehensive, unbiased view of the cellular response to this compound. mdpi.comnih.govnih.govmdpi.com For instance, a proteomics study could identify proteins that are differentially expressed or post-translationally modified in the presence of the compound, revealing its impact on cellular signaling networks. mdpi.com Metabolomic analysis could uncover changes in cellular metabolism, providing insights into its effects on energy production and biosynthetic pathways. nih.gov
Advanced Imaging in Preclinical Models: Advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), can be used in preclinical models to assess the biodistribution and target engagement of this compound. ahajournals.orgtracercro.com By radiolabeling the compound, its accumulation in specific organs or tissues can be monitored non-invasively. tracercro.com Functional imaging techniques could also be employed to evaluate the compound's effect on disease-relevant processes, such as inflammation or oxidative stress, in living animals. bmj.com
Unexplored Biological Activities and Mechanistic Hypotheses for Further Investigation
Given the foundational antioxidant and anti-inflammatory properties of Succinobucol, there are several unexplored biological activities and mechanistic hypotheses for its benzyl ester derivative that warrant further investigation.
One hypothesis is that this compound may possess enhanced neuroprotective effects compared to its parent compound due to potentially improved brain penetration. nih.gov This could be investigated in preclinical models of neurodegenerative diseases like Parkinson's or Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent. Oxidative stress and inflammation are known to play a role in cancer development and progression. The ability of this compound to modulate these processes could be explored in various cancer cell lines and animal models.
Furthermore, the impact of the benzyl ester on the gut microbiome is an intriguing and completely unexplored area. The gut microbiota is increasingly recognized as a key regulator of health and disease, and many compounds are metabolized by gut bacteria. Investigating the interplay between this compound and the gut microbiome could reveal novel mechanisms of action and therapeutic applications.
Table of Compounds
| Compound Name |
| This compound |
| Succinobucol |
| Probucol |
| Glutathione |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for Succinobucol Benzyl Ester to ensure high yield and purity?
- Methodological Answer : Utilize benzyl ester protection for carboxyl groups via coupling reactions (e.g., DCC-mediated esterification) under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography. Validate purity (>95%) using reverse-phase HPLC and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). For enzymatic approaches, consider lipase-catalyzed esterification in non-polar solvents, as demonstrated for benzyl acetate synthesis .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Combine H/C NMR (e.g., δ ~5.1 ppm for benzyl CH protons) and FTIR (C=O stretch at ~1740 cm) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards.
- Mass Analysis : HRMS (ESI+) for molecular ion verification (e.g., [M+Na] peak).
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks.
- pH : Test stability in buffers (pH 2–9) using UV-Vis spectroscopy to track degradation.
- Light Sensitivity : Expose to UV light (365 nm) and monitor photodegradation via HPLC. Report degradation products and half-life (t) .
Advanced Research Questions
Q. What experimental designs are optimal for investigating the antioxidant mechanisms of this compound?
- Methodological Answer :
- In Vitro Assays :
- DPPH/ABTS Radical Scavenging : Measure IC values at varying concentrations.
- Lipid Peroxidation Inhibition : Use rat liver homogenates exposed to Fe/HO and quantify malondialdehyde (MDA) via thiobarbituric acid assay.
- Cellular Models : Treat endothelial cells with HO-induced oxidative stress and assess ROS levels (DCFH-DA probe) and antioxidant enzyme activity (SOD, CAT) .
Q. How should researchers design in vivo studies to evaluate the anti-inflammatory efficacy of this compound?
- Methodological Answer :
- Model Selection : Use porcine coronary injury models (e.g., stent-induced inflammation) with Succinobucol-eluting stents. Include bare-metal and rapamycin-coated stents as controls .
- Dose Optimization : Perform pharmacokinetic studies to determine tissue-specific bioavailability.
- Endpoint Analysis : Quantify neointimal thickening via histomorphometry and inflammatory markers (IL-6, TNF-α) using ELISA.
Q. How can contradictory data on this compound’s pro- vs. anti-inflammatory effects be resolved?
- Methodological Answer :
- Variable Analysis : Compare dosing regimens (e.g., high vs. low dose), delivery systems (e.g., stents vs. oral), and species-specific metabolic pathways.
- Metabolite Profiling : Identify active metabolites (e.g., free succinobucol) via LC-MS/MS in plasma/tissue homogenates.
- Mechanistic Studies : Use knockout mice (e.g., Nrf2) to assess pathway-specific effects .
Data Presentation and Reproducibility Guidelines
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with Post Hoc Tests : Compare multiple groups (e.g., Tukey’s test for parametric data; Kruskal-Wallis for nonparametric).
- Sample Size Justification : Use power analysis (α = 0.05, power = 0.8) based on pilot data .
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer :
- Detailed Protocols : Specify solvent ratios, catalyst loadings, and reaction times (e.g., "benzyl bromide (1.2 eq), KCO (2 eq), DMF, 60°C, 12 h").
- Characterization Data : Include NMR spectra (with integration values), HPLC chromatograms, and melting points in supplementary materials.
- Batch-to-Batch Variability : Report yields and purity for at least three independent syntheses .
Contradictory Data Analysis Framework
| Observation | Potential Causes | Resolution Strategies |
|---|---|---|
| Pro-inflammatory in stents | High local concentration; oxidative byproducts | Test lower doses; analyze stent elution kinetics |
| Anti-inflammatory in vitro | Cell-type specificity; metabolite inactivity | Use primary human cells; profile metabolites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
